molecular formula C10H10BrN3 B1526616 N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide CAS No. 39255-60-2

N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide

Cat. No. B1526616
Key on ui cas rn: 39255-60-2
M. Wt: 252.11 g/mol
InChI Key: ZGEYANFICVYJSY-UHFFFAOYSA-N
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Patent
US08003787B2

Procedure details

59 g (300 mmol) of 2-cyano-4-bromoaniline are suspended in 35 ml of dimethylformamide dimethyl acetal (780 mmol) and heated under reflux for 1.5 h. The resulting mixture is cooled and then 300 ml of hexane are added. The resulting solid is filtered off and washed with hexane. 64.5 g (85%) of the desired product are obtained.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:9]=[C:8]([Br:10])[CH:7]=[CH:6][C:4]=1[NH2:5])#[N:2].CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>CCCCCC>[Br:10][C:8]1[CH:7]=[CH:6][C:4]([N:5]=[CH:13][N:14]([CH3:16])[CH3:15])=[C:3]([C:1]#[N:2])[CH:9]=1

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
C(#N)C1=C(N)C=CC(=C1)Br
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
COC(N(C)C)OC
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is cooled
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered off
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)N=CN(C)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 64.5 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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